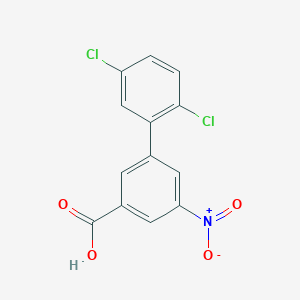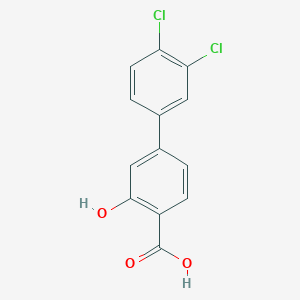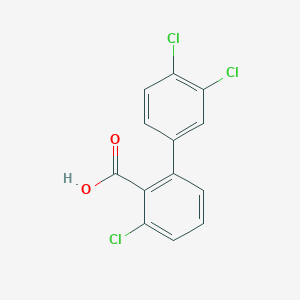
2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid (2-DCFBA) is an organic compound that has been widely used in scientific research applications due to its unique properties. It is a member of the benzene family and has a molecular formula of C13H7Cl2F. It has been used as a reagent for the synthesis of various compounds and as a fluorescent probe in the study of biological systems.
科学的研究の応用
2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent probe for the study of biological systems, as a reagent for the synthesis of various compounds, and as an inhibitor of certain enzymes. Additionally, it has been used in the study of the effects of environmental pollutants on aquatic organisms, and as a substrate for the study of the metabolism of certain drugs.
作用機序
The mechanism of action of 2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with certain proteins in the cell membrane, leading to changes in the cell’s physiology.
Biochemical and Physiological Effects
2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins in the cell membrane, leading to changes in the cell’s physiology. It has also been shown to have an effect on the expression of certain genes, leading to changes in gene expression.
実験室実験の利点と制限
2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid, 95% has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid, 95% can be toxic and should be handled with care. Additionally, its effects on biological systems can be difficult to predict and should be studied carefully.
将来の方向性
There are a number of potential future directions for the use of 2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid, 95% in scientific research. It could be used to study the effects of environmental pollutants on aquatic organisms, and as a substrate for the study of the metabolism of certain drugs. Additionally, it could be used to study the effects of certain drugs on the expression of certain genes, and to study the effects of certain compounds on the activity of certain enzymes. Additionally, it could be used to study the effects of certain compounds on the structure and function of proteins, and to study the effects of certain compounds on the physiology of cells.
合成法
2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid, 95% is synthesized by a two-step process involving a Friedel-Crafts acylation reaction followed by a fluorination reaction. In the first step, 3,5-dichlorobenzoic acid is reacted with an alkyl halide in the presence of anhydrous aluminum chloride. In the second step, the resulting product is reacted with fluoroboric acid to produce 2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid, 95%. The overall reaction is shown below:
3,5-Dichlorobenzoic acid + Alkyl halide + Anhydrous aluminum chloride → 2-(3,5-Dichlorophenyl)-5-halobenzoic acid
2-(3,5-Dichlorophenyl)-5-halobenzoic acid + Fluoroboric acid → 2-(3,5-Dichlorophenyl)-5-fluorobenzoic acid
特性
IUPAC Name |
2-(3,5-dichlorophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-3-7(4-9(15)5-8)11-2-1-10(16)6-12(11)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKFTINECKYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691276 |
Source


|
| Record name | 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-28-8 |
Source


|
| Record name | 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














